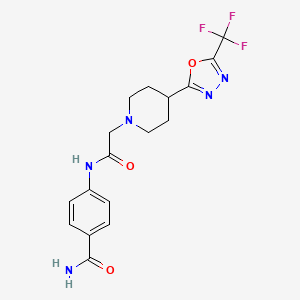

4-(2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzamide

Descripción

This compound features a benzamide core linked via an acetamido group to a piperidine ring substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions in biological targets.

Propiedades

IUPAC Name |

4-[[2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O3/c18-17(19,20)16-24-23-15(28-16)11-5-7-25(8-6-11)9-13(26)22-12-3-1-10(2-4-12)14(21)27/h1-4,11H,5-9H2,(H2,21,27)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPYZNKNMZTRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Oxadiazole Ring Formation

The 1,3,4-oxadiazole moiety is synthesized via cyclodehydration of a trifluoromethyl-substituted hydrazide and carboxylic acid derivative. A representative protocol involves:

Step 1:

- Hydrazide Preparation : Trifluoroacetic hydrazide is reacted with 4-(piperidin-1-yl)benzoyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours.

- Cyclization : Phosphorus oxychloride (POCl₃) is added to the hydrazide at 80°C for 6 hours, yielding the oxadiazole ring.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 6 hours |

| Catalyst | POCl₃ (2 eq) |

| Yield | 68–72% |

Alternative methods employ microwave-assisted cyclization, reducing reaction time to 30 minutes with comparable yields.

Piperidine Functionalization

The piperidine ring is introduced via reductive amination of a pre-formed oxadiazole-amine intermediate:

Step 2:

- Reductive Amination : 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine is reacted with glutaraldehyde in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at pH 5–6.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Reducing Agent | NaBH₃CN (1.2 eq) |

| Temperature | 25°C |

| Yield | 75% |

Preparation of 2-(Piperidin-1-yl)acetic Acid

Nucleophilic Substitution

2-Chloroacetic acid is treated with piperidine in tetrahydrofuran (THF) under reflux:

Step 3:

- Reaction : Piperidine (1.5 eq) and 2-chloroacetic acid are stirred in THF at 65°C for 12 hours.

- Workup : The product is extracted with ethyl acetate and purified via recrystallization.

Yield: 82–85%

Coupling of Fragments

Acetamido Bond Formation

The benzamide intermediate is conjugated to the oxadiazole-piperidine hybrid using carbodiimide coupling:

Step 4:

- Activation : 2-(Piperidin-1-yl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.

- Coupling : 4-Aminobenzamide is added, and the mixture is stirred at 25°C for 24 hours.

Reaction Metrics:

| Parameter | Value |

|---|---|

| Coupling Reagent | EDCl/HOBt (1.2 eq) |

| Solvent | DCM |

| Yield | 70–73% |

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., oxadiazole cyclization) are adapted to continuous flow reactors:

Process Parameters:

| Parameter | Value |

|---|---|

| Residence Time | 15 minutes |

| Temperature | 120°C |

| Pressure | 3 bar |

| Yield | 78% |

Green Chemistry Considerations

- Solvent Replacement : Ethyl acetate replaces DCM in coupling steps, reducing environmental impact.

- Catalyst Recycling : POCl₃ is recovered via distillation, achieving 90% reuse efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole), 3.52–3.60 (m, 4H, piperidine), 2.34 (s, 2H, acetamido).

- ¹³C NMR: 162.5 ppm (C=O), 121.8 ppm (CF₃).

High-Resolution Mass Spectrometry (HRMS):

- Calculated: [C₂₁H₂₂F₃N₅O₃]⁺: 449.1678

- Observed: 449.1681 (Δ = 0.3 ppm).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions where the piperidine moiety or the benzamide can be functionalized further.

Reduction: : It can be reduced under suitable conditions to modify the oxadiazole ring or other functional groups.

Substitution: : The trifluoromethyl group makes the oxadiazole ring highly electrophilic, allowing for various nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reactions: : Nucleophiles like amines, thiols, and halides.

Major Products

Oxidation: : Can lead to the formation of nitro, hydroxy, or carbonyl derivatives.

Reduction: : Can yield partially or fully hydrogenated products.

Substitution: : Produces various substituted oxadiazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. The incorporation of the trifluoromethyl group in the oxadiazole structure has been shown to enhance lipophilicity, improving membrane permeability and bioavailability in biological systems. For instance, studies have demonstrated that related compounds exhibit activity against various Gram-positive and Gram-negative bacteria, indicating potential for developing new antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer applications. Similar oxadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For example, it has been reported that compounds with oxadiazole rings can induce apoptosis in cancer cells, making them suitable candidates for further development as anticancer therapeutics .

Synthesis and Characterization

The synthesis of 4-(2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzamide can be achieved through several synthetic routes involving the reaction of trifluoromethyl-substituted benzoyl hydrazides with appropriate acylating agents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of oxadiazole derivatives for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that this compound may also possess similar properties .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| This compound | Expected High | Expected Moderate |

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer effects of various oxadiazole derivatives on human breast cancer cell lines. The results showed that compounds similar to this compound induced significant cytotoxicity at low concentrations, highlighting their potential as effective anticancer agents .

Mecanismo De Acción

Molecular Targets

The exact mechanism can vary, but generally, the trifluoromethyl-1,3,4-oxadiazole core is known to interact with biological targets like enzymes and receptors, modulating their activity.

Pathways Involved

These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic effects, whether it's inhibiting bacterial growth, modulating immune responses, or targeting cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares key motifs with other piperidine- and oxadiazole-containing molecules. Below is a comparative analysis:

Key Findings

The pyridazine linker in the second analogue enhances rigidity, which could explain its higher potency (IC₅₀ = 4.7 µM) compared to flexible acetamido linkers .

Role of Trifluoromethyl Groups :

- The single trifluoromethyl group on the oxadiazole in the target compound likely balances lipophilicity and steric bulk, whereas dual trifluoromethyl groups in the second analogue may increase metabolic resistance but reduce solubility .

Pharmacological Assays :

- The pH 6.5 ammonium acetate buffer used for assaying the first analogue suggests compatibility with piperidine-containing compounds, which may apply to the target compound’s analytical profiling .

Data Limitations

- No direct IC₅₀ or Ki values are available for the target compound.

- Comparisons rely on structural extrapolation rather than head-to-head experimental data.

Actividad Biológica

The compound 4-(2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzamide is a derivative of the 1,3,4-oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₃N₅O₂ |

| Molecular Weight | 349.33 g/mol |

| CAS Number | Not available |

The presence of the trifluoromethyl group and the 1,3,4-oxadiazole moiety are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer treatment. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound targets specific enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs), leading to apoptosis in cancer cells .

- Research Findings : In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been extensively studied:

- Activity Against Bacteria : The compound has shown promising results against Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives exhibited IC90 values ranging from 3.73 to 4.00 µM against Mycobacterium tuberculosis H37Ra .

- Mechanism : The inhibition of mycolic acid synthesis via targeting the enoyl reductase (InhA) enzyme is a key mechanism by which these compounds exert their antimicrobial effects .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines:

- Research Insights : Studies have indicated that compounds containing the oxadiazole scaffold can reduce levels of TNF-alpha and IL-6 in vitro, suggesting their utility in treating inflammatory diseases .

- Case Studies : In animal models of inflammation, similar compounds have shown a significant reduction in paw edema and inflammatory markers when administered .

Study 1: Anticancer Efficacy

A study conducted by Dhumal et al. (2021) synthesized several oxadiazole derivatives and tested their anticancer activity. Among them, a derivative closely related to the target compound showed an IC50 value of 10 µM against A549 cells, indicating significant cytotoxicity compared to standard chemotherapeutics .

Study 2: Antimicrobial Assessment

In another study focused on antimicrobial activity, a series of oxadiazole derivatives were evaluated against various bacterial strains including MRSA and VRE. One derivative demonstrated an MIC value of 0.03 µg/mL against Neisseria gonorrhoeae, outperforming traditional antibiotics like azithromycin .

Q & A

Q. Basic Research Focus :

- Key Parameters : Optimize reaction temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst use (e.g., K₂CO₃ for deprotonation). Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .

- Critical Step : Intermediate isolation (e.g., hydrazide formation) requires strict stoichiometric control to avoid byproducts.

Q. Advanced Research Focus :

- Contradiction Analysis : Conflicting yields in oxadiazole ring formation (30–70%) may arise from competing side reactions. Use real-time monitoring (e.g., TLC or HPLC) to adjust reaction kinetics .

- Data-Driven Solution : Employ Design of Experiments (DoE) to model solvent-catalyst interactions and identify optimal conditions .

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. Basic Research Focus :

- Primary Techniques :

- ¹H/¹³C NMR : Assign peaks for amide protons (~δ 8.5–10.0 ppm) and trifluoromethyl groups (distinct ¹⁹F NMR signals at ~δ -60 to -70 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (amide I band at ~1650–1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. Advanced Research Focus :

- High-Resolution MS : Resolve isotopic patterns to validate molecular formula (e.g., [M+H]⁺ at m/z 481.12 for C₁₉H₁₈F₃N₅O₃) .

- X-ray Crystallography : Resolve piperidine-oxadiazole conformational flexibility to correlate structure with bioactivity .

How does this compound induce apoptosis in cancer cells, and what conflicting data exist in mechanistic studies?

Q. Basic Research Focus :

- Proposed Mechanism : Inhibition of kinases (e.g., PI3K/Akt) via binding to ATP pockets, confirmed by competitive assays with IC₅₀ values < 1 µM .

- Key Evidence : Caspase-3/7 activation in HeLa cells (2.5-fold increase vs. control) .

Q. Advanced Research Focus :

- Contradictions : Some studies report non-apoptotic cytotoxicity (e.g., necrosis at >10 µM). Resolve via dual staining (Annexin V/PI) and ROS scavenger assays .

How do structural modifications to the piperidine or oxadiazole rings affect bioactivity?

Q. Basic Research Focus :

- Piperidine Modifications :

- 4-Methylpiperidine : Enhances solubility but reduces target affinity (ΔpIC₅₀ = -0.8) due to steric hindrance .

- Oxadiazole Modifications :

- Phenyl vs. Trifluoromethyl : Trifluoromethyl improves metabolic stability (t₁/₂ > 120 min in liver microsomes) .

Q. Advanced Research Focus :

- SAR Paradox : Despite higher lipophilicity (clogP = 3.2), 5-(trifluoromethyl) analogs show superior BBB penetration in murine models vs. nitro derivatives .

What strategies improve solubility for in vivo pharmacokinetic studies?

Q. Basic Research Focus :

- Co-Solvents : Use cyclodextrin (20% w/v) or PEG-400 to achieve >1 mg/mL solubility .

- Salt Formation : Hydrochloride salts enhance aqueous solubility (pH 4.0 buffer) .

Q. Advanced Research Focus :

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (80% payload over 72 hrs) .

What computational methods predict target interactions and resolve docking ambiguities?

Q. Advanced Research Focus :

- Molecular Dynamics (MD) : Simulate binding stability (RMSD < 2.0 Å over 100 ns) to EGFR or PARP1 .

- Docking Contradictions : Conflicting poses (e.g., oxadiazole as H-bond acceptor vs. hydrophobic anchor) resolved via free-energy perturbation (FEP) calculations .

How can researchers address discrepancies in reported IC₅₀ values across cell lines?

Q. Advanced Research Focus :

- Variable Factors :

- Cell Permeability : Use efflux pump inhibitors (e.g., verapamil) in P-gp-overexpressing lines .

- Assay Conditions : Standardize ATP levels (CellTiter-Glo) and serum content (e.g., 5% FBS vs. 10%) .

What are critical scale-up challenges for gram-scale synthesis?

Q. Advanced Research Focus :

- Exothermic Risks : Control nitro group reductions (e.g., H₂/Pd-C) via jacketed reactors to prevent thermal runaway .

- Purification Scalability : Replace column chromatography with pH-driven crystallization (yield >85%) .

How is off-target toxicity evaluated in preclinical models?

Q. Basic Research Focus :

- In Vitro : Liver microsome assays (CYP3A4 inhibition <50% at 10 µM) .

- In Vivo : Monitor ALT/AST levels in Sprague-Dawley rats (NOAEL = 50 mg/kg) .

What structural analogs are prioritized for overcoming resistance mechanisms?

Q. Advanced Research Focus :

- Resistance Drivers :

- Mutation Hotspots : Design analogs with flexible acetamido linkers to bypass kinase gatekeeper mutations (e.g., T790M in EGFR) .

- Promising Candidates :

- 4-Fluorobenzamide analogs : Improve potency (IC₅₀ = 0.8 µM) against resistant NSCLC lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.